molecular formula C11H10Cl4N2O2 B5721725 N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide

N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide

Cat. No.: B5721725
M. Wt: 344.0 g/mol
InChI Key: TXVOJDCBFVPRKH-UHFFFAOYSA-N
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Description

N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, a trichloroacetyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide typically involves the following steps:

    Formation of the trichloroacetyl intermediate: This can be achieved by reacting trichloroacetyl chloride with an appropriate amine under controlled conditions.

    Coupling with the phenyl ring: The trichloroacetyl intermediate is then coupled with a 4-chloro-3-aminophenyl derivative to form the desired compound.

    Propanamide formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled temperature and pressure: To maintain the stability of the reactants and products.

    Use of catalysts: To enhance the reaction rate and efficiency.

    Purification steps: Such as recrystallization or chromatography to obtain the final product in pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or reduced derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide has several scientific research applications, including:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs.

    Agrochemicals: The compound may be utilized in the development of pesticides or herbicides.

    Biological studies: Researchers may use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide involves its interaction with specific molecular targets. The trichloroacetyl group may act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The chloro-substituted phenyl ring may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-{4-chloro-3-[(trifluoroacetyl)amino]phenyl}propanamide: Similar structure but with a trifluoroacetyl group instead of trichloroacetyl.

    N-{4-chloro-3-[(acetyl)amino]phenyl}propanamide: Similar structure but with an acetyl group instead of trichloroacetyl.

Uniqueness

N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

IUPAC Name

N-[4-chloro-3-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl4N2O2/c1-2-9(18)16-6-3-4-7(12)8(5-6)17-10(19)11(13,14)15/h3-5H,2H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVOJDCBFVPRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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